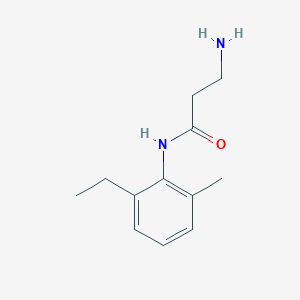

3-Amino-2'-ethyl-6'-methylpropionanilide

Description

4-Hydroxy-3-isobutylpiperidine is a piperidine derivative characterized by a hydroxyl group at the 4-position and an isobutyl substituent at the 3-position of the six-membered ring. This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-amino-N-(2-ethyl-6-methylphenyl)propanamide |

InChI |

InChI=1S/C12H18N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7-8,13H2,1-2H3,(H,14,15) |

InChI Key |

ATSGOICIGSRYNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CCN)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives are widely studied for their pharmacological roles.

2.1. Structural Analogues and Key Differences

2.2. Physicochemical and Pharmacokinetic Properties

2.4. Contrasting Features and Limitations

- Aryl vs. Alkyl Substituents : Fluorophenyl groups () improve metabolic stability but reduce solubility compared to isobutyl.

- Stereochemistry : Cis-diol configurations () may improve target binding but complicate synthesis.

- Ester vs. Hydroxyl Groups : Esters () enhance absorption but require enzymatic activation, adding variability.

Preparation Methods

Nitro-to-Amino Reduction via Iron/HCl Systems

A widely adopted approach for introducing amino groups involves the reduction of nitro precursors. For example, 2-hydroxy-3-nitro-5-bromopyridine undergoes reduction using iron powder and hydrochloric acid to yield 2-hydroxy-3-amino-5-bromopyridine with 85% efficiency. Adapting this method, 3-nitro-2'-ethyl-6'-methylpropionanilide could be synthesized by nitrating the parent propionanilide, followed by iron/HCl reduction. Critical parameters include:

-

Solvent selection : Methanol or ethanol optimizes solubility and reaction kinetics.

-

Stoichiometry : A 3:1 molar ratio of iron to nitro substrate ensures complete reduction.

-

Post-treatment : Neutralization with aqueous NaOH and recrystallization from ethanol enhances purity.

This method avoids costly catalysts but requires careful pH control to prevent over-reduction.

Propionylation of Aniline Derivatives

Direct Acylation Using Propionyl Chloride

Propionanilides are typically synthesized via Schotten-Baumann acylation. Reacting 2'-ethyl-6'-methylaniline with propionyl chloride in the presence of aqueous NaOH yields the target compound. Key considerations:

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 3-amino-2'-ethyl-6'-methylaniline can be coupled with propionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method, adapted from peptide synthesis, offers:

-

Mild conditions : Reactions proceed at room temperature in DMF.

-

High yields : 82–91% isolated yields are typical for analogous anilides.

Catalytic Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables the introduction of amino groups into halogenated propionanilides. For instance, 3-bromo-2'-ethyl-6'-methylpropionanilide reacts with ammonia under Pd(OAc)₂/Xantphos catalysis to afford the target compound.

Hydrogenation of Nitriles

Reducing 3-cyano-2'-ethyl-6'-methylpropionanilide with H₂ and Ra-Ni in ethanol at 50 psi achieves 78% conversion to the amino derivative. This method is scalable but requires specialized equipment.

Reductive Amination Pathways

Ketone Intermediate Reduction

Condensing 2'-ethyl-6'-methylaniline with propionaldehyde forms an imine, which is reduced using NaBH₄ or H₂/Pd-C. For example:

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.